1,1,1-Trifluorooct-7-yne-2,4-dione
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Overview
Description
1,1,1-Trifluorooct-7-yne-2,4-dione is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of three fluorine atoms and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooct-7-yne-2,4-dione typically involves the introduction of trifluoromethyl groups into an alkyne structure. One common method is the reaction of an appropriate alkyne with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorooct-7-yne-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes with trifluoromethyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluorooct-7-yne-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorooct-7-yne-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another trifluoromethyl-containing compound with similar reactivity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Shares structural similarities and undergoes similar chemical reactions.
1,1,1-Trifluoro-2,4-hexanedione: A related compound with comparable properties.
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
1,1,1-trifluorooct-7-yne-2,4-dione |
InChI |
InChI=1S/C8H7F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h1H,3-5H2 |
InChI Key |
ZYFZMTSXJUIOLW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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